2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile chemical properties
2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile chemical properties
An In-depth Technical Guide to the Chemical Profile of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile
Executive Summary
The 2,3-dihydro-1,4-benzodioxin (commonly, 1,4-benzodioxane) substructure is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Its structural rigidity and ability to engage with biological targets have made it a "privileged" framework in drug design.[1][2] This guide provides a comprehensive technical profile of a key derivative, 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from foundational chemical principles, data on the parent benzodioxane ring system, and established reactivity of the nitrile functional group. The objective is to provide researchers, scientists, and drug development professionals with a predictive and practical understanding of its physicochemical properties, synthesis, reactivity, and potential as a versatile building block in medicinal chemistry.
The 1,4-Benzodioxane Scaffold: A Privileged Structure in Drug Discovery
The 1,4-benzodioxane motif is a bicyclic heteroaromatic system formed by the fusion of a benzene ring with a 1,4-dioxane ring.[3] This structure has garnered significant attention because it serves as a versatile template for designing molecules with diverse biological activities, including antagonists for α1-adrenergic and serotoninergic receptors, as well as anticancer and antibacterial agents.[2]
The value of this scaffold stems from several key features:
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Conformational Rigidity: The fused ring system imparts a degree of conformational constraint, which is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target.
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Metabolic Stability: The ether linkages within the dioxane ring are generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.
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Hydrogen Bond Acceptors: The two oxygen atoms can act as hydrogen bond acceptors, facilitating key interactions within receptor binding pockets.[4] Studies have shown that the oxygen atoms at positions 1 and 4 can play distinct roles in receptor binding and in stabilizing the optimal conformation for drug-receptor interactions.[4]
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Synthetic Tractability: The scaffold is readily accessible through various synthetic routes and offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.[1]
The introduction of an acetonitrile group at the 2-position, as in the topic compound, adds a valuable functional handle for further chemical elaboration, making it a highly strategic intermediate for library synthesis and lead optimization.
Physicochemical Properties: A Predictive Analysis
While specific experimental data for 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile is not widely published, its properties can be reliably predicted based on the well-characterized parent compound, 2,3-dihydro-1,4-benzodioxin, and the known influence of the cyanomethyl moiety.
Properties of the Parent Scaffold: 2,3-Dihydro-1,4-benzodioxin
The parent compound is a colorless, highly refracting oil that is practically insoluble in water but soluble in common organic solvents.[3] Its core physical properties provide a baseline for understanding its derivatives.
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₈O₂ | - | Cheméo[5] |
| Molecular Weight | 136.15 | g/mol | Cheméo[5] |
| Normal Boiling Point (Tboil) | 483.68 | K | Cheméo[5] |
| Normal Melting Point (Tfus) | 290.66 | K | Cheméo[5] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 1.458 | - | Cheméo[5] |
Predicted Properties of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile
The addition of the -CH₂CN group at the chiral C2 position introduces several changes:
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Increased Molecular Weight and Polarity: The nitrile group is strongly polar and can act as a hydrogen bond acceptor, which is expected to increase the compound's boiling point and its solubility in polar organic solvents.
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Chirality: The C2 position is a stereocenter, meaning the compound exists as a pair of enantiomers, (R)- and (S)-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile. This is a critical consideration in drug development, as stereoisomers often exhibit different pharmacological and toxicological profiles.[1]
| Property | Predicted Value | Unit | Notes |
| Molecular Formula | C₁₀H₉NO₂ | - | Calculated |
| Molecular Weight | 175.19 | g/mol | Calculated |
| XLogP3 | 1.3 | - | Predicted increase in polarity vs. parent |
| Hydrogen Bond Donor Count | 0 | - | |
| Hydrogen Bond Acceptor Count | 3 | - | (2x Ether-O, 1x Nitrile-N) |
| Rotatable Bond Count | 2 | - |
Synthesis and Structural Elucidation
A robust synthetic strategy is critical for accessing the target compound for research and development. Below is a proposed, field-proven methodology based on established chemical transformations.
Proposed Synthetic Workflow
A logical and efficient approach to synthesize the target molecule is a two-step process starting from catechol and 2,3-dibromopropionitrile. This involves a sequential Williamson ether synthesis to form the dioxane ring.
Caption: Proposed two-step synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile.
Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating through in-process checks and final characterization.
Step 1: Synthesis of 2-(2-Hydroxyphenoxy)-3-bromopropionitrile (Intermediate)
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Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (1.0 eq), anhydrous potassium carbonate (1.1 eq), and acetone (100 mL).
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Reaction: Stir the suspension vigorously. Add 2,3-dibromopropionitrile (1.0 eq) dropwise over 15 minutes.
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Heating: Heat the mixture to reflux and maintain for 4-6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of catechol and the appearance of a new, higher Rf spot indicates product formation.
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Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate. Purification can be achieved via column chromatography.
Step 2: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile (Product)
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Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a dispersion of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).
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Addition: Cool the suspension to 0 °C. Add a solution of the intermediate from Step 1 (1.0 eq) in anhydrous DMF dropwise. Causality: The strong base (NaH) deprotonates the phenolic hydroxyl group, creating a nucleophilic alkoxide poised for intramolecular cyclization.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Quenching & Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Structural Characterization: Expected Spectral Data
Confirmation of the final product's structure is achieved through a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiplet around 6.8-7.0 ppm (4H).- Dioxane Protons: A complex multiplet system between 4.2-4.8 ppm (3H, -OCH-, -OCH₂-).- Acetonitrile Protons: A doublet of doublets around 2.8-3.0 ppm (2H, -CH₂CN). |
| ¹³C NMR | - Aromatic Carbons: 4-6 signals in the 115-145 ppm range.- Dioxane Carbons: Signals around 65-75 ppm.- Nitrile Carbon (C≡N): A characteristic signal around 117 ppm.- Methylene Carbon (-CH₂CN): A signal around 25 ppm. |
| IR Spectroscopy | - C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.- C-O-C Stretch: Strong bands in the 1200-1280 cm⁻¹ region.- Aromatic C-H Stretch: Signals > 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 175. |
Chemical Reactivity and Applications in Drug Development
The true value of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile lies in its potential for chemical modification, primarily centered on the versatile nitrile group.
Key Transformations of the Nitrile Moiety
The nitrile group is a powerful synthon that can be converted into other critical functional groups, enabling the exploration of diverse chemical space.
Caption: Key chemical transformations of the acetonitrile group for analog synthesis.
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Reduction to Primary Amines: The nitrile can be readily reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Raney Ni). The resulting amine is a key building block for forming amides, sulfonamides, and ureas, or for introducing basicity to modulate solubility and receptor interactions.
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Hydrolysis to Carboxylic Acids: Complete hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid.[6] This introduces a classic pharmacophoric element capable of forming strong ionic and hydrogen bonds with biological targets.
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Conversion to Tetrazoles: Through [2+3] cycloaddition with an azide source (e.g., sodium azide), the nitrile can be converted into a tetrazole ring. In medicinal chemistry, tetrazoles are often used as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.
These transformations allow chemists to systematically modify the molecule to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). The benzodioxane core acts as a stable anchor, while the derivatized side chain explores the binding pocket of the target protein.
Conclusion
2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile is a strategically important, chiral building block for drug discovery. While direct experimental data is sparse, a comprehensive chemical profile can be confidently predicted based on the well-understood properties of its constituent parts. Its stable and pharmacologically relevant benzodioxane core, combined with a synthetically versatile nitrile handle, makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of diseases. The synthetic protocols and reactivity pathways outlined in this guide provide a robust framework for researchers to leverage this compound in the rational design of novel therapeutics.
References
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Semantic Scholar. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. [Link]
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